Home > Products > Screening Compounds P108097 > 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide
6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide - 400078-66-2

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide

Catalog Number: EVT-1433397
CAS Number: 400078-66-2
Molecular Formula: C16H11F3N4O
Molecular Weight: 332.28g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

Compound Description: 2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide, also known as OSU-03012, is a small molecule inhibitor of phosphoinositide-dependent protein kinase-1 (PDK-1) []. Research suggests that OSU-03012 prevents the oncogenic transcription factor Y-box binding protein-1 (YB-1) from inducing epidermal growth factor receptor (EGFR) expression, leading to inhibited growth and increased apoptosis in basal-like breast cancer cells both in vitro and in vivo [].

2-Amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012)

6-[(Ethylcarbamoyl)amino]-4-(1H-pyrazol-1-yl)-N-(pyridin-3-yl)pyridine-3-carboxamide

Compound Description: This compound is part of a series of pyridine-3-carboxamide inhibitors designed to target DNA gyrase and DNA topoisomerase IV, showcasing promising antibacterial properties []. Crystal structures confirmed the predicted binding mode of these inhibitors [].

N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

Compound Description: This compound, MK-0893, is a potent and selective glucagon receptor antagonist discovered through the optimization of previous lead compounds []. It exhibits reversible and competitive antagonism with high binding affinity (IC50 of 6.6 nM) and potent functional cAMP activity (IC50 of 15.7 nM) []. MK-0893 demonstrated significant glucose lowering effects in various preclinical models, including hGCGR mice and rhesus monkeys, making it a promising candidate for type 2 diabetes treatment [].

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor developed through structural modifications inspired by the superposition of different chemotypes, including the previously reported inhibitor 2-chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734) []. This compound demonstrated potent GlyT1 inhibitory activity (IC50 = 1.8 nM), favorable pharmacokinetics, and sufficient blood-brain barrier penetration in rats, making it a potential therapeutic candidate for schizophrenia [].

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound represents a structurally distinct backup to the previously mentioned GlyT1 inhibitor, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150) []. Developed using central nervous system multiparameter optimization (CNS MPO) guidelines, this compound exhibited a higher CNS MPO score and distinct physicochemical properties compared to its predecessor []. Notably, it demonstrated potent GlyT1 inhibition, a favorable pharmacokinetic profile, and increased cerebrospinal fluid (CSF) glycine levels in rats [].

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib is a potent small-molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) specifically designed for topical ocular delivery []. Developed as a potential noninvasive therapy for neovascular age-related macular degeneration, acrizanib demonstrated efficacy in rodent models of choroidal neovascularization (CNV) [].

Overview

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide is a compound that combines a pyrazole moiety with a nicotinamide structure, featuring a trifluoromethyl group on the phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development targeting various diseases.

Source

The compound can be synthesized through various methods involving different starting materials. The synthesis often incorporates reactions involving pyrazole derivatives and nicotinamides, utilizing reagents such as thionyl chloride and various coupling agents. Its structural characteristics can be analyzed using techniques like nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry.

Classification

This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen atoms in their rings. It is classified as a nicotinamide derivative, which is significant in pharmacology due to its role in cellular metabolism and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide can be achieved through several methodologies, including:

  1. Microwave-Assisted Synthesis: This technique allows for rapid heating and can significantly reduce reaction times from days to minutes while improving yields. For example, the condensation of 4-nitrophenylhydrazine with appropriate dicarbonyl compounds followed by amidation has been reported as an effective route .
  2. Conventional Organic Synthesis: Involves stepwise reactions where intermediates are formed through processes like hydrazinolysis and nucleophilic substitution. The use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride has been noted for facilitating the formation of amides from carboxylic acids .

Technical Details

The synthesis typically involves:

  • Formation of Pyrazole: Starting from hydrazine derivatives and carbonyl compounds.
  • Nicotinamide Formation: Utilizing thionyl chloride to convert nicotinic acid into nicotinamide derivatives.
  • Coupling Reaction: The final step involves coupling the pyrazole with the nicotinamide under controlled conditions to yield the target compound.
Molecular Structure Analysis

Structure

The molecular structure of 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide features:

  • A pyrazole ring (five-membered ring with two nitrogen atoms).
  • A trifluoromethyl-substituted phenyl group.
  • A nicotinamide moiety that contributes to its biological activity.

Data

Key structural data can be obtained through spectroscopic methods:

  • Nuclear Magnetic Resonance Spectroscopy: Peaks corresponding to different protons in the structure provide insights into the environment of hydrogen atoms.
  • High-Resolution Mass Spectrometry: Used to confirm the molecular weight and formula.
Chemical Reactions Analysis

Reactions

The compound is involved in various chemical reactions, particularly those related to medicinal chemistry. Some notable reactions include:

  • Amidation: The reaction between carboxylic acids and amines to form amides.
  • Substitution Reactions: Where the trifluoromethyl group may influence reactivity patterns, particularly in electrophilic aromatic substitution.

Technical Details

Specific conditions such as temperature, solvent choice, and reaction time can significantly affect yields and selectivity during these reactions. For instance, microwave-assisted techniques have shown improved efficiency compared to traditional methods .

Mechanism of Action

Process

The mechanism of action for 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide may involve interaction with biological targets such as enzymes or receptors. The presence of the pyrazole and nicotinamide moieties suggests potential activity against specific pathways involved in disease processes.

Data

Preliminary studies indicate that derivatives of similar structures can act as inhibitors or modulators in various biological systems, including antimicrobial activity . Further research is needed to elucidate specific pathways influenced by this compound.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide are likely characterized by:

  • Melting Point: Specific values need to be determined experimentally.
  • Solubility: The presence of polar functional groups suggests moderate solubility in organic solvents.

Chemical Properties

Chemical properties include reactivity towards nucleophiles or electrophiles due to the presence of functional groups. The trifluoromethyl group enhances lipophilicity, potentially affecting pharmacokinetics.

Relevant data can be obtained through standard tests such as solubility assays and stability studies under various conditions.

Applications

Scientific Uses

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide holds promise in several scientific applications:

  • Pharmaceutical Development: As a potential lead compound for developing new therapeutics targeting specific diseases.
  • Biological Research: Investigating its role in metabolic pathways or as an inhibitor in enzymatic reactions.

Research into its efficacy and safety profiles will be crucial for advancing its application in clinical settings. Further studies could explore its potential as a treatment for conditions influenced by nicotinamide metabolism or pyrazole-related pathways.

Introduction to Nicotinamide Derivatives in Medicinal Chemistry

Nicotinamide, the biologically active amide of niacin (vitamin B3), serves as a fundamental scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, metabolic stability, and planar aromatic structure that facilitates π-π stacking interactions with biological targets. This core structure is prevalent in coenzymes (NAD+/NADH) and inhibitors targeting enzymes leveraging adenosine-binding motifs. Strategic modifications at the pyridine 3-position (carboxamide) and the 2-, 4-, or 6-positions enable precise modulation of target affinity, physicochemical properties, and pharmacokinetic behavior. Derivatives have demonstrated therapeutic utility across antiviral, anticancer, anti-inflammatory, and neurological domains, with the carboxamide group often acting as a critical hydrogen-bond donor/acceptor. The integration of heterocyclic appendages like pyrazole and electron-withdrawing groups such as trifluoromethyl (–CF3) further enhances target selectivity and metabolic resistance, positioning nicotinamide hybrids as privileged scaffolds in rational drug design [1] [2] [8].

Role of Pyrazole and Trifluoromethyl Substituents in Bioactive Molecule Design

The pyrazole ring, a five-membered heterocycle featuring two adjacent nitrogen atoms, contributes distinct physicochemical and pharmacodynamic advantages to drug molecules. Its aromatic character supports planar binding interactions, while the imine nitrogen (N1) can serve as a hydrogen bond acceptor, and the amine nitrogen (N2) in 1H-pyrazoles offers hydrogen bond donation potential. Pyrazole-containing compounds exhibit diverse bioactivities, including kinase inhibition, anti-inflammatory effects, and antiviral action, attributable to their ability to mimic peptide bonds or purine motifs. When incorporated at the 6-position of nicotinamide, as in 6-(1H-pyrazol-1-yl)nicotinamide, the pyrazole extends the molecule’s conjugated system, enhancing rigidity and enabling interactions with hydrophobic enzyme pockets [1] [3] [7].

The trifluoromethyl group (–CF3) is a cornerstone of modern medicinal chemistry due to its profound influence on molecular properties:

  • Electron-Withdrawing Effect: The strong -I effect lowers the pKa of adjacent functional groups and modulates the electron density of aromatic systems, potentially enhancing binding affinity to electron-rich regions of targets.
  • Lipophilicity Enhancement: –CF3 significantly increases log P (by ~0.9–1.2 units), improving membrane permeability and bioavailability.
  • Metabolic Stability: The C–F bonds are highly resistant to oxidative metabolism, particularly cytochrome P450-mediated degradation, prolonging plasma half-life.
  • Steric Profile: Similar in size to isopropyl, but with distinct electronic properties, –CF3 can occupy unique hydrophobic binding pockets [8].

When positioned meta to the carboxamide on the aniline ring in N-[3-(trifluoromethyl)phenyl]nicotinamide derivatives, the –CF3 group synergizes with the pyrazole–nicotinamide core. This combination balances electron distribution across the system, optimizes binding pocket occupancy, and confers resistance to deactivating metabolism, as validated in numerous clinical agents [1] [8].

Table 1: Impact of Key Substituents on Molecular Properties

SubstituentKey Electronic EffectsLipophilicity Contribution (Δlog P)Target Interaction Role
NicotinamideH-bond donor/acceptor; dipoleModerate (+0.4–0.6)ATP-mimicry; enzyme active site binding
1H-Pyrazol-1-ylH-bond acceptor (N1); π-deficientVariable (+0.2–0.8)Hydrophobic pocket filling; hinge binding
–CF3 (meta)Strong -I effect; resonance (+R)High (+0.9–1.2)Hydrophobic pocket anchor; metabolic shield

Historical Development of Nicotinamide-Based Pharmacophores

The evolution of nicotinamide-based therapeutics began with endogenous cofactor research and expanded into synthetic enzyme inhibitors. Early examples include the antitubercular agent isoniazid (1952) and the benzodiazepine sedative nitrazepam (1965). The 1990s–2000s witnessed a surge in nicotinamide derivatives targeting kinases and hydroxylases, exploiting the scaffold’s ability to occupy the adenine-binding pocket of ATP-dependent enzymes. Seminal work focused on substitutions at the 4- or 6-positions of the pyridine ring to enhance selectivity:

  • 4-Position Modifications: Led to potent PARP inhibitors (e.g., Olaparib) for BRCA-mutant cancers.
  • 6-Position Modifications: Enabled access to adjacent hydrophobic regions in kinases. The introduction of 6-(heteroaryl)nicotinamides emerged as a key strategy to improve potency and kinase selectivity profiles. Pyrazole, owing to its balanced size and hydrogen-bonding capacity, became a privileged heteroaryl appendage. Concurrently, the incorporation of –CF3 on the aniline ring gained prominence following the success of trifluoromethyl-containing drugs like Celecoxib (COX-2 inhibitor) and Fluoxetine (SSRI), demonstrating enhanced blood-brain barrier penetration and metabolic stability [5] [8].

Specific patents (e.g., US10407409B2, EP3336084B1) highlight 6-(1H-pyrazol-1-yl)nicotinamides as potent inhibitors of Prolyl Hydroxylases (PHDs), crucial regulators of hypoxia-inducible factor (HIF) stability. The –CF3 moiety, particularly at the meta-position of the terminal phenyl ring, was found to significantly boost cellular potency, attributable to optimized hydrophobic contact with PHD2’s substrate tunnel [3] [7]. This pharmacophore combination laid the groundwork for compounds like 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide.

Significance of 6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide in Drug Discovery

This compound (PubChem CID: 3740240; CAS: Not explicitly provided) represents a strategic fusion of three validated pharmacophores: the nicotinamide hinge-binder, the pyrazole spacer/pocket filler, and the meta-trifluoromethylphenyl hydrophobicity anchor. Its molecular architecture is engineered for multi-target engagement with emphasis on hypoxia-sensing enzymes and kinases:

  • PHD Inhibition: As a structural analog of patented PHD inhibitors (e.g., US10407409B2), this compound’s 6-(pyrazolyl) motif binds the Fe2+ active site, while the N-(3-trifluoromethylphenyl) group occupies a hydrophobic subpocket. Derivatives with 5-hydroxy- or 3-oxo-pyrazole variants show enhanced PHD affinity (IC50 values < 100 nM), positioning it as a candidate for anemia or ischemia therapeutics via HIF stabilization [3] [7].
  • Kinase Inhibition Potential: Structural similarity to 5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide (a CSF-1R inhibitor, IC50 = 0.5 nM) suggests potential tyrosine kinase inhibition. The –CF3 group enhances affinity for ATP-allosteric pockets and may confer selectivity against off-target kinases [5].
  • PET Tracer Scaffold: Despite challenges with blood-brain barrier penetration in some analogs (e.g., carbon-11 labeled CSF-1R tracers), the core structure offers a template for radiolabeled probes targeting peripheral kinases or PHDs in tumors [5].

Table 2: Key Bioactive Nicotinamide-Pyrazole-CF3 Hybrids and Targets

Compound NameMolecular FormulaTarget(s)Reported Activity/NotesSource
6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamideC16H11F3N4OPHD, Kinases (potential)Core scaffold for HIF stabilizers [1]
5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamideC25H20F3N5OCSF-1RIC50 = 0.5 nM; ATP-noncompetitive binding [5]
6-(4-(4-cyanophenyl)-5-hydroxy-1H-pyrazol-1-yl)-N,4-dimethylnicotinamide hydrochlorideC19H18N6O2·HClPHD2Patent example (US10407409B2); IC50 < 50 nM [3]
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)nicotinamideC16H13F3N6OUndisclosedStructural analog with pyrazine-pyrazole linker [4]
Asciminib (ABL-001)C23H26F3N7O2BCR-ABL1 (STAMP inhibitor)FDA-approved; leverages –CF3 for allosteric binding [6]

The compound’s synthetic accessibility—via Suzuki coupling for pyrazole installation followed by amide coupling—enables rapid generation of analogs for SAR exploration. Key research focuses on optimizing:

  • Pyrazole Substituents: 3-Carboxyethyl, 4-cyano, 5-hydroxy groups to modulate metal chelation (PHD) or hydrogen bonding.
  • Nicotinamide Variations: Methylation of the carboxamide nitrogen or pyridine nitrogen quaternization to alter solubility and selectivity.
  • Phenyl Ring Replacements: Heterocyclic or cycloalkyl surrogates for the 3-(trifluoromethyl)phenyl group to fine-tune log D and off-target effects [3] [4] [7].

This scaffold exemplifies rational design leveraging synergistic pharmacophores to address challenging targets like PHD and CSF-1R, with implications for treating anemia, neurodegenerative diseases, and oncology indications.

Properties

CAS Number

400078-66-2

Product Name

6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide

IUPAC Name

6-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Molecular Formula

C16H11F3N4O

Molecular Weight

332.28g/mol

InChI

InChI=1S/C16H11F3N4O/c17-16(18,19)12-3-1-4-13(9-12)22-15(24)11-5-6-14(20-10-11)23-8-2-7-21-23/h1-10H,(H,22,24)

InChI Key

VCIRUEDRQACROX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.